molecular formula C15H17N3O2 B2913313 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one CAS No. 2309192-23-0

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

Cat. No.: B2913313
CAS No.: 2309192-23-0
M. Wt: 271.32
InChI Key: MMJSEBVEBSDDPP-UHFFFAOYSA-N
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Description

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both an allyl group and a methoxy-methylphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can be achieved through a multi-step process:

    Formation of the pyrazinone core: This can be done by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction, typically using allyl halides in the presence of a base.

    Attachment of the 2-methoxy-5-methylphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazinone core reacts with a suitable aryl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyrazinone ring can be reduced to form a pyrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of pyrazine derivatives.

    Substitution: Formation of various substituted pyrazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the allyl and methoxy-methylphenyl groups might enhance its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-3-((2-methoxyphenyl)amino)pyrazin-2(1H)-one: Lacks the methyl group on the phenyl ring.

    1-allyl-3-((2-methylphenyl)amino)pyrazin-2(1H)-one: Lacks the methoxy group on the phenyl ring.

    1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyridin-2(1H)-one: Has a pyridine ring instead of a pyrazinone ring.

Uniqueness

The unique combination of the allyl group, methoxy group, and methyl group on the phenyl ring in 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxy-5-methylanilino)-1-prop-2-enylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-8-18-9-7-16-14(15(18)19)17-12-10-11(2)5-6-13(12)20-3/h4-7,9-10H,1,8H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSEBVEBSDDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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